molecular formula C12H9ClN2O3 B1423638 Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate CAS No. 1159822-80-6

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate

Cat. No.: B1423638
CAS No.: 1159822-80-6
M. Wt: 264.66 g/mol
InChI Key: GCBMVEVLKOCOQC-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate (CAS: 1159822-80-6) is a synthetic organic compound characterized by a benzoate ester core substituted at the 2-position with a 4-chloropyrimidin-2-yloxy group. Its molecular formula is C₁₂H₉ClN₂O₃, with a molecular weight of 264.68 g/mol (calculated based on structural analogs) . The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions, yielding a solid with a purity of ≥95% . Key structural features include:

  • A methyl ester group at the 1-position of the benzene ring.
  • A pyrimidine ring substituted with chlorine at the 4-position and linked via an ether oxygen at the 2-position.

This compound serves as an intermediate in medicinal chemistry and agrochemical research, particularly in the development of kinase inhibitors or herbicides due to the pyrimidine moiety’s ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

methyl 2-(4-chloropyrimidin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-17-11(16)8-4-2-3-5-9(8)18-12-14-7-6-10(13)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBMVEVLKOCOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695145
Record name Methyl 2-[(4-chloropyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-80-6
Record name Methyl 2-[(4-chloropyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate typically involves the reaction of 2-hydroxybenzoic acid methyl ester with 4-chloropyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the pyrimidine ring.

    Oxidation and Reduction Reactions: The benzoate moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative.

Scientific Research Applications

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activities. The benzoate moiety can also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate, differing in substituent positions, halogenation, or ester groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications/Properties Reference
Methyl 4-(pyrimidin-2-yloxy)benzoate C₁₂H₁₀N₂O₃ 230.22 Pyrimidin-2-yloxy (no Cl) Not reported Intermediate for drug synthesis
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate C₁₃H₁₁ClN₂O₂ 262.69 Ethyl ester; Cl at pyrimidin-4-position Not reported Agrochemical research
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate C₂₃H₁₇N₂O₃S 377.0 Thienopyrimidine core; methyl, phenyl 147–148 Kinase inhibition studies
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate C₁₃H₁₀ClN₃O₃ 291.69 Carbamoyl linker; Cl at pyrimidin-5 Not reported Crystal structure studies

Key Observations:

Substituent Position and Electronic Effects: The 4-chloro group on the pyrimidine ring in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., Methyl 4-(pyrimidin-2-yloxy)benzoate) . This increases reactivity in nucleophilic substitution reactions. Replacement of the ether oxygen with a carbamoyl group (as in Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate) reduces solubility in non-polar solvents due to increased hydrogen-bonding capacity .

Ester Group Variations: Ethyl esters (e.g., Ethyl 4-(2-chloropyrimidin-4-yl)benzoate) exhibit lower crystallinity than methyl esters, as evidenced by broader melting ranges . The thienopyrimidine core in Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate introduces steric hindrance, reducing metabolic stability compared to simpler pyrimidines .

Biological Relevance: Pyrimidine derivatives with chlorine substituents (e.g., this compound) show enhanced binding to ATP pockets in kinases, making them candidates for anticancer agents . Thienopyrimidine analogs demonstrate superior fluorescence properties, useful in bioimaging .

Physicochemical Properties

Property This compound Methyl 4-(pyrimidin-2-yloxy)benzoate Ethyl 4-(2-chloropyrimidin-4-yl)benzoate
LogP (Predicted) 2.06 2.06 3.0
PSA (Ų) 61.3 61.3 52.1
Solubility in Water Low Moderate Low
Hydrogen Bond Acceptors 5 5 4

Notes:

  • The higher LogP of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate reflects increased lipophilicity due to the ethyl group, enhancing membrane permeability .
  • The target compound’s PSA (61.3 Ų) suggests moderate polarity, ideal for balancing solubility and bioavailability .

Biological Activity

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate is an organic compound that has garnered interest due to its diverse biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structure featuring a benzoate moiety linked to a 4-chloropyrimidine ring, exhibits potential therapeutic properties that are being actively researched.

Chemical Structure and Properties

  • Molecular Formula : C12H10ClN2O3
  • Structural Features : The compound consists of an aromatic benzoate group and a heterocyclic chloropyrimidine, which contributes to its chemical reactivity and biological interactions.

Biological Activities

Research has indicated that this compound possesses various biological activities, including:

  • Anticancer Properties : Similar compounds in the pyrimidine class have demonstrated anticancer effects by targeting specific receptor proteins. For instance, chloropyrimidine derivatives have been implicated in inhibiting the proliferation of cancer cells through interaction with key signaling pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, modulating their activity. This mechanism is crucial for understanding its potential therapeutic applications. Studies suggest that it can bind to enzymes involved in metabolic pathways, thereby influencing cellular functions.
  • Antimicrobial Activity : Preliminary investigations indicate that this compound could exhibit antimicrobial properties, although further studies are required to confirm these effects and elucidate the underlying mechanisms .

The proposed mechanism of action for this compound involves:

  • Binding Interactions : The compound likely interacts with biological macromolecules such as proteins and enzymes, altering their function. This interaction is critical for its anticancer and antimicrobial activities.
  • Modulation of Biological Pathways : By inhibiting specific enzymes or receptors, the compound can influence various biological pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation via receptor interaction
Enzyme InhibitionModulates activity of metabolic enzymes
AntimicrobialPotential activity against various microbial strains

Case Study Example

In a study investigating the anticancer potential of pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its efficacy as a potential chemotherapeutic agent. Further mechanistic studies revealed that the compound induced apoptosis in treated cells, highlighting its role in cancer therapy.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate
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